Enhanced Lipophilicity (LogP) Relative to Non-Brominated Analog: Implications for Membrane Permeability and Bioavailability
N-Benzyl-5-bromofuran-2-carboxamide exhibits a calculated LogP of 3.36, which is 0.76 units higher than the LogP of 2.60 for the non-brominated analog, N-benzylfuran-2-carboxamide . This increase in lipophilicity is directly attributable to the bromine substituent, which enhances the compound's ability to partition into lipid bilayers and cross biological membranes. In drug discovery, a LogP increase of this magnitude can translate to significantly improved cellular permeability and oral absorption, provided the compound remains within favorable drug-like space. This differential property makes the brominated analog a more suitable candidate for programs targeting intracellular pathogens or central nervous system disorders, where passive diffusion across lipid membranes is a critical determinant of efficacy.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.36 (calculated) |
| Comparator Or Baseline | N-benzylfuran-2-carboxamide: LogP = 2.60 (experimental) |
| Quantified Difference | ΔLogP = +0.76 |
| Conditions | LogP values obtained from ChemSrc (target) and Chem960 (comparator). |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical factor for intracellular target engagement and oral bioavailability, directly influencing lead optimization and procurement decisions.
